molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-08-1

7-Fluorobenzo[d]thiazol-2-amine

Cat. No.: B1340678
CAS No.: 20358-08-1
M. Wt: 168.19 g/mol
InChI Key: YWMZTMFZBAXQSS-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H5FN2S It is a derivative of benzothiazole, characterized by the presence of a fluorine atom at the 7th position and an amine group at the 2nd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[d]thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 80°C. Solvents like acetonitrile or dichloromethane are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to form amines or other reduced derivatives.

    Coupling Reactions: It can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions under inert atmosphere conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives, including 7-fluorobenzo[d]thiazol-2-amine, in combating tuberculosis. A review documented that newly synthesized benzothiazole derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, with some compounds showing better potency than standard drugs like Isoniazid. Specifically, compounds derived from this scaffold demonstrated promising anti-tubercular activity with favorable pharmacokinetic properties, indicating their potential as therapeutic agents against multidrug-resistant tuberculosis .

Antimicrobial and Anticancer Properties
The compound has also been explored for its antimicrobial and anticancer properties. Research indicates that derivatives of benzothiazole possess a range of biological activities, including antibacterial, antifungal, and anticancer effects. These compounds have been studied for their ability to inhibit various cancer cell lines and show potential as novel anticancer agents .

Synthetic Chemistry

Multicomponent Reactions
this compound serves as a valuable building block in multicomponent reactions (MCRs). Its versatility allows it to act as a nucleophile or electrophile, facilitating the synthesis of complex heterocycles such as isoxazoles, pyrazoles, and imidazoles. This capability has significant implications for the rapid assembly of diverse chemical libraries for pharmaceutical applications .

Synthesis of Functional Materials
In materials science, this compound is utilized in the development of organic semiconductors and sensors due to its tunable electronic properties. Its derivatives are being investigated for applications in optoelectronics and fluorescence materials, making them attractive candidates for advanced technological applications .

Case Studies

Study Focus Findings
Yadav et al. (2023)Anti-tubercular activityNew derivatives showed better inhibition against M. tuberculosis than standard drugs .
Recent Advances in MCRs (2024)Synthesis of heterocyclesDemonstrated the ability of 2-aminobenzothiazole to form diverse heterocycles through MCRs .
Benzothiazole Derivatives (2021)Anticancer and antimicrobial effectsHighlighted the broad biological activities including anticancer properties .

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chlorobenzo[d]thiazol-2-amine: Similar structure with a chlorine atom instead of fluorine.

    7-Bromobenzo[d]thiazol-2-amine: Contains a bromine atom at the 7th position.

    7-Iodobenzo[d]thiazol-2-amine: Features an iodine atom at the 7th position.

Uniqueness

7-Fluorobenzo[d]thiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its halogenated analogs. This makes it particularly valuable in medicinal chemistry for the development of more potent and selective therapeutic agents.

Biological Activity

7-Fluorobenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazole core with a fluorine atom at the 7-position and an amino group at the 2-position. The molecular formula is C7H6FN1SC_7H_6FN_1S, and its molecular weight is approximately 169.19 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Several studies indicate that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance its anticancer efficacy .
  • Neuroprotective Effects : Recent evaluations have indicated that derivatives of benzothiazole compounds exhibit inhibitory activity against enzymes linked to neurodegenerative diseases, such as monoamine oxidase (MAO) and cholinesterase (ChE). This suggests potential applications in treating conditions like Alzheimer's disease .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration. For example, certain derivatives have demonstrated strong inhibition against MAO-B and ChE, which are crucial for neurotransmitter regulation .
  • Cell Signaling Pathways : The compound influences various signaling pathways critical for cell growth and apoptosis. Its ability to induce apoptosis in cancer cells has been linked to its interaction with cellular receptors and downstream signaling molecules .

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa, MCF-7, and PC3. The compound exhibited IC50 values ranging from 0.5 μM to 2 μM, indicating potent antiproliferative activity .
    • Another investigation focused on the compound's ability to inhibit EGFR kinase activity, revealing IC50 values as low as 54 nM against specific tumor cell lines .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that derivatives of this compound possess significant antibacterial activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values reaching as low as 3.12 μg/mL .

Comparison with Related Compounds

Compound NameIC50 (μM)Notable Features
This compound0.5 - 2Potent anticancer activity
Benzothiazole derivative A9.2Moderate activity against Mtb
Benzothiazole derivative B11.1Lower potency compared to A

Properties

IUPAC Name

7-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMZTMFZBAXQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565037
Record name 7-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-08-1
Record name 7-Fluoro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-fluoro-3-nitro-2-thiocyanatobenzene 2 (3.96 g, 0.02 mol), ethanol (30 mL), water (25 mL) and conc. hydrochloric acid (25 mL) was refluxed gently during the addition of hydrogen-reduced iron powder (8 g). After refluxing for 16 hr, the liquor was filtered hot, cooled, the residue filtered, dissolved in hot water, and neutralized with ammonia and then extracted with EtOAc to get the compound 7-fluorobenzo[d]thiazol-2-amine (1 g) as a colorless oil. LC-MS: m/z 169.2 (M+H)+
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrogen-reduced iron
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 7-fluoro-2-methylsulfonyl-1,3-benzothiazole (500 mg, 2.16 mmol) in 10 mL ethanol and 20% ethanolic ammonia (20 mL) was heated at 160° C. in a sealed tube for 12 h. It was cooled to RT, ethanol was removed under reduced pressure, and the brownish residue was purified by column chromatography (5% to 10% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.35 (d, J=7.5 Hz, 1H), 7.33-7.37 (m, 1H), 6.93-6.84 (m, 1H), 5.30 (brs, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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